2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a thieno[2,3-d]isothiazol-3(2H)-one core, and a 1,1-dioxide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE typically involves multiple steps, including the formation of the morpholine ring and the thieno[2,3-d]isothiazol-3(2H)-one core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the morpholine ring or the thieno[2,3-d]isothiazol-3(2H)-one core.
Scientific Research Applications
2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The morpholine ring and thieno[2,3-d]isothiazol-3(2H)-one core play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved may vary depending on the specific application, but they often involve modulation of enzymatic activity or interference with cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-MORPHOLIN-4-YL-2-OXOETHYL)THIENO[2,3-D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE stands out due to its unique combination of a morpholine ring and a thieno[2,3-d]isothiazol-3(2H)-one core Similar compounds may include those with either a morpholine ring or a thieno[2,3-d]isothiazol-3(2H)-one core, but not both
Properties
Molecular Formula |
C11H12N2O5S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C11H12N2O5S2/c14-9(12-2-4-18-5-3-12)7-13-11(15)10-8(1-6-19-10)20(13,16)17/h1,6H,2-5,7H2 |
InChI Key |
UIECHNOJJGZFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=C(S2(=O)=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.